{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797716
InChI: InChI=1S/C11H14FNO/c12-11-3-1-9(2-4-11)5-13-6-10(7-13)8-14/h1-4,10,14H,5-8H2
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol

CAS No.:

Cat. No.: VC15797716

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name [1-[(4-fluorophenyl)methyl]azetidin-3-yl]methanol
Standard InChI InChI=1S/C11H14FNO/c12-11-3-1-9(2-4-11)5-13-6-10(7-13)8-14/h1-4,10,14H,5-8H2
Standard InChI Key HBQXOKPKLPUKSE-UHFFFAOYSA-N
Canonical SMILES C1C(CN1CC2=CC=C(C=C2)F)CO

Introduction

{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This specific compound features a fluorinated phenyl group attached to the azetidine structure, along with a hydroxymethyl group at the nitrogen position. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its biological activity by modulating interactions with biological targets.

Synthesis and Reactions

The synthesis of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol typically involves multi-step organic synthesis techniques. Alternative methods may involve cyclization reactions where suitable precursors undergo ring closure to form the azetidine framework. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity and Potential Applications

Compounds with azetidine structures are often explored for their biological properties. Azetidine derivatives have shown promise in medicinal chemistry as potential drugs targeting receptors involved in metabolic processes or neurological functions. Modifications in the azetidine ring and substituents can significantly impact their affinity and selectivity towards specific biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol, each exhibiting unique characteristics:

Compound NameStructureUnique Features
1-(4-Fluorobenzyl)azetidineAzetidine ring + 4-fluorobenzylLacks hydroxymethyl group
1-(4-Chlorobenzyl)azetidineAzetidine ring + 4-chlorobenzylChlorine instead of fluorine
1-(Phenyl)azetidineAzetidine ring + phenylNo halogen substitution

The uniqueness of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol lies in its combination of a fluorinated aromatic system and a hydroxymethyl moiety on an azetidine core, which may enhance its lipophilicity and biological activity compared to other analogs.

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